![molecular formula C12H19N3O2S B12111150 (2-[(4-Phenylpiperazin-1-YL)sulfonyl]ethyl)amine](/img/structure/B12111150.png)

(2-[(4-Phenylpiperazin-1-YL)sulfonyl]ethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

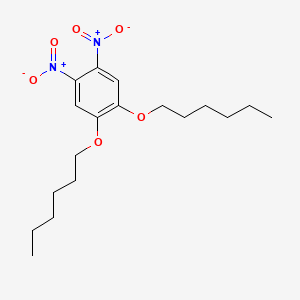

- is a chemical compound with the following structure:

- It contains a piperazine ring (a six-membered heterocycle with two nitrogen atoms) and a sulfonamide group.

- The compound’s systematic name reflects its structure: 2-(4-phenylpiperazin-1-yl)sulfonyl-ethylamine .

- While its exact applications are diverse, one notable area is its potential role in treating Alzheimer’s disease (AD).

(2-[(4-Phenylpiperazin-1-YL)sulfonyl]ethyl)amine: C12H18N4O2S

.Preparation Methods

- Synthesis of this compound involves several steps, including the introduction of the phenylpiperazine moiety and subsequent sulfonylation.

- One synthetic route could start from commercially available starting materials, such as piperazine and phenylsulfonyl chloride.

- The reaction conditions would typically involve solvent-based reactions, with appropriate catalysts and reagents.

- Industrial production methods may vary, but optimization for yield and purity is crucial.

Chemical Reactions Analysis

- Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles.

- Major products depend on reaction conditions and substituents.

(2-[(4-Phenylpiperazin-1-YL)sulfonyl]ethyl)amine: can undergo various reactions:

Scientific Research Applications

AD Treatment: As mentioned earlier, research suggests that this compound could serve as an acetylcholinesterase inhibitor (AChEI) for AD treatment.

Other Fields: Its applications extend beyond AD, potentially impacting other neurological disorders or even cancer research.

Mechanism of Action

AChE Inhibition: By inhibiting acetylcholinesterase, it increases acetylcholine levels, potentially improving cognitive function.

Molecular Targets: AChE is the primary target, but further studies are needed to explore other interactions.

Comparison with Similar Compounds

Uniqueness: Its specific combination of the piperazine ring and sulfonyl group sets it apart.

Similar Compounds: Other AChEIs like Donepezil, Rivastigmine, and Galantamine are structurally different but share the same therapeutic goal.

Properties

Molecular Formula |

C12H19N3O2S |

|---|---|

Molecular Weight |

269.37 g/mol |

IUPAC Name |

2-(4-phenylpiperazin-1-yl)sulfonylethanamine |

InChI |

InChI=1S/C12H19N3O2S/c13-6-11-18(16,17)15-9-7-14(8-10-15)12-4-2-1-3-5-12/h1-5H,6-11,13H2 |

InChI Key |

OSGUGEUXXUDSCO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Propoxyphenyl)methyl]piperazine](/img/structure/B12111081.png)

![Potassium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate](/img/structure/B12111086.png)

![Acetamide, N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-(9CI)](/img/structure/B12111089.png)

![2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12111091.png)

![2-({3-[5-(Dimethylsulfamoyl)-2-methylphenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid](/img/structure/B12111130.png)

![2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B12111156.png)